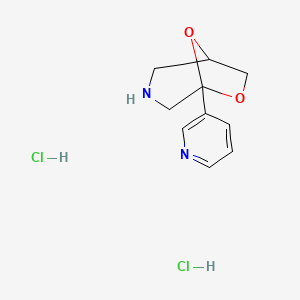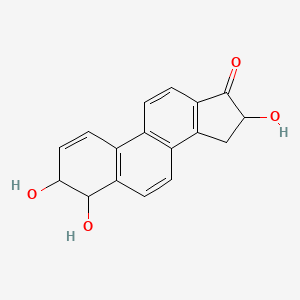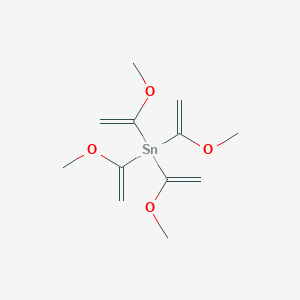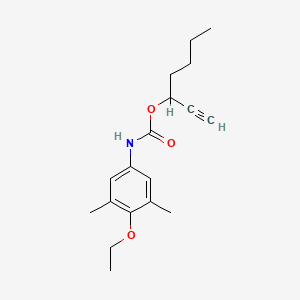![molecular formula C3H3F3N4O B14424236 [5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol CAS No. 86979-38-6](/img/structure/B14424236.png)
[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol: is a chemical compound that features a trifluoromethyl group attached to a tetrazole ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of a suitable tetrazole precursor with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) . The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of [5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol may involve scalable processes that utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of trifluoromethyl-substituted aldehydes or carboxylic acids.
Reduction: Formation of trifluoromethyl-substituted alcohols or amines.
Substitution: Formation of various trifluoromethyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: It can be incorporated into polymers to improve their thermal stability and chemical resistance.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme mechanisms and protein interactions.
Medicine:
Drug Development: It can serve as a building block for the synthesis of pharmaceuticals with improved bioavailability and metabolic stability.
Industry:
Agrochemicals: The compound can be used in the development of pesticides and herbicides with enhanced efficacy and environmental safety.
Wirkmechanismus
The mechanism by which [5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to the modulation of biochemical pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Trifluoromethanol: A compound with a trifluoromethyl group attached to a hydroxyl group.
Tetrazole: A five-membered ring containing four nitrogen atoms.
Comparison:
Uniqueness: [5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol combines the properties of both trifluoromethyl and tetrazole groups, making it more versatile in its applications compared to compounds with only one of these groups.
Chemical Properties: The presence of both trifluoromethyl and tetrazole groups can enhance the compound’s stability, reactivity, and binding affinity in various chemical and biological systems.
Eigenschaften
CAS-Nummer |
86979-38-6 |
|---|---|
Molekularformel |
C3H3F3N4O |
Molekulargewicht |
168.08 g/mol |
IUPAC-Name |
[5-(trifluoromethyl)tetrazol-2-yl]methanol |
InChI |
InChI=1S/C3H3F3N4O/c4-3(5,6)2-7-9-10(1-11)8-2/h11H,1H2 |
InChI-Schlüssel |
KJYIMLVUNJGMGI-UHFFFAOYSA-N |
Kanonische SMILES |
C(N1N=C(N=N1)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)

![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)
![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)

![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)






